molecular formula C11H20BrNO2 B119426 tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate CAS No. 158407-04-6

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

Cat. No. B119426
M. Wt: 278.19 g/mol
InChI Key: YGJXBTRLYHCWGD-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H20BrNO2 . It is used in various fields of research and has a wide range of applications .


Synthesis Analysis

The synthesis of “tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate” involves the use of chromatography on silica gel with an eluent of 80/20 EtOAc/heptane . The residue obtained from this process is purified to yield the compound .


Molecular Structure Analysis

The molecular weight of “tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate” is 278.19 g/mol . The InChI string representation of its structure is InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 . The canonical SMILES representation is CC(C)(C)OC(=O)N1CCC(CC1)CBr .


Physical And Chemical Properties Analysis

“tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate” is a solid at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal . Its melting point ranges from 46.0 to 50.0 degrees Celsius .

Safety And Hazards

The compound is harmful if swallowed and can cause skin and eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJXBTRLYHCWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573521
Record name tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

CAS RN

158407-04-6
Record name tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of 4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (2.30 g, 10.7 mmol) and carbon tetrabromide (4.43 g, 13.4 mmol) in CH2Cl2 (40 mL) is cooled to 0° C. Triphenylphosphine (4.21 g, 16.0 mmol) is added and the reaction is stirred at 25° C. for 1 h. The reaction is concentrated and ether is added to the residue. The mixture is filtered and washed with ether. The filtrate is concentrated and purified by column chromatography (silica, 20% EtOAc/hexane) to provide 4-bromomethyl-piperidine-1-carboxylic acid tert-butyl ester as a crystaline solid upon standing. Mp 48-50° C.; 1H NMR (300 MHz, CDCl3) δ 4.13 (bm, 2H), 3.29 (d, 2H), 2.70 (dd, 2H), 1.85-1.73 (m, 3H), 1.46 (s, 9H), 1.28-1.13 (m, 2H); MS (EI) 277 (M)+.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Amine preparation: To a solution of 4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (250 mg), in dry THF (15 mL), was added carbon tetrabromide (769 mg), and triphenyl phosphine (609 mg). The reaction mixture was stirred at room temperature for 24 h, and then the solvents were evaporated in vacuo to give a residue which was purified by flash chromatography to give 4-bromomethyl-piperidine-1-carboxylic acid tert-butyl ester (279 mg), as a colourless oil. To a solution of 4-bromomethyl-piperidine-1-carboxylic acid tent-butyl ester (240 mg), in dry DMF (5.0 mL), was added imidazole (129 mg). The reaction mixture was heated in a sealed reaction vial at 100° C. for 24 h, then cooled and the contents evaporated onto flash silica for purification. Treatment of this compound with HCl in DCM/MeOH yielded the desired amine, isolated as the hydrochloride salt.
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
769 mg
Type
reactant
Reaction Step Two
Quantity
609 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution 4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (8.75 g, 40.64 mmol) in diethyl ether (200 mL) at 0° C. under nitrogen. were added triphenyl phosphine (21.32 g, 81.28 mmol) and carbon tetrabromide (26.96 g, 81.28 mmol). The mixture was allowed to warm to room temperature and stirred under nitrogen for 48 h. The reaction mixture was filtered through a pad of Celite and the organic filtrate was washed with 5% NaS2O3, water, brine, and dried. The mixture was filtered and concentrated under reduced pressure. The crude product was purified by column chromatography (ethyl acetate/hexane, 1:9) to give 4-bromomethyl-piperidine-1-carboxylic acid tert-butyl ester (8.26 g, 73%).
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
21.32 g
Type
reactant
Reaction Step Two
Quantity
26.96 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To 3.4 g of 4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (15.79 mmol) in 80 ml of THF, cooled in an ice/water bath, was added 4.76 g triphenylphosphine (18.16 mmol) and then 6.05 g total of carbon tetrabromide (18.16 mmol) in two portions. The reaction was stirred to room temperature over 16 hours. 1.2 g carbon tetrabromide (3.6 mmol) was added twice more over 24 hours before the reaction mixture was filtered. Approximately 240 ml of diethyl ether was added and the resulting mixture was filtered and evaporated. The residue was purified by chromatography on silica gel in 5-10% ethyl acetate/hexanes to give 3.3 g 4-bromomethyl-piperidine-1-carboxylic acid tert-butyl ester (MS: M+H=263/265).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step Two
Quantity
18.16 mmol
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
26
Citations
A Allushi, PM Bakvand, P Jannasch - Macromolecules, 2023 - ACS Publications
Alicyclic quaternary ammonium cations having all the β-protons in a strain-free ring structure are in general highly base-resistant and are thus very attractive to employ for anion …
Number of citations: 5 pubs.acs.org
J Bae, KM Kang, YC Kim - Bioorganic & Medicinal Chemistry Letters, 2022 - Elsevier
Drug discovery programs targeting P2X3 receptors (P2X3R), an extracellular adenosine 5′-triphosphate (ATP) gated cation channel family, have been actively investigated for several …
Number of citations: 1 www.sciencedirect.com
EJ Brnardic, G Ye, C Brooks, C Donatelli… - Journal of Medicinal …, 2018 - ACS Publications
A novel series of pyrrolidine sulfonamide transient receptor potential vanilloid-4 (TRPV4) antagonists was developed by modification of a previously reported TRPV4 inhibitor (1). …
Number of citations: 21 pubs.acs.org
JD Osborne, TP Matthews, T McHardy… - Journal of Medicinal …, 2016 - ACS Publications
Multiparameter optimization of a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles resulted in the identification of a potent and selective oral CHK1 preclinical …
Number of citations: 29 pubs.acs.org
X Wang, S Magnuson, R Pastor, E Fan, H Hu… - Bioorganic & medicinal …, 2013 - Elsevier
Pim kinases are promising targets for the development of cancer therapeutics. Among the three Pim isoforms, Pim-2 is particularly important in multiple myeloma, yet is the most difficult …
Number of citations: 80 www.sciencedirect.com
A Horatscheck, A Andrijevic, AT Nchinda… - Journal of medicinal …, 2020 - ACS Publications
A series of 2,4-disubstituted imidazopyridines, originating from a SoftFocus Kinase library, was identified from a high throughput phenotypic screen against the human malaria parasite …
Number of citations: 12 pubs.acs.org
A Pomberger, Y Mo, KY Nandiwale… - … process research & …, 2019 - ACS Publications
Visible-light photoredox reactions have been demonstrated to be powerful synthetic tools to access pharmaceutically relevant compounds. However, many photoredox reactions involve …
Number of citations: 59 pubs.acs.org
O Rabal, E San Jose-Eneriz, X Agirre… - Journal of Medicinal …, 2021 - ACS Publications
Concomitant inhibition of key epigenetic pathways involved in silencing tumor suppressor genes has been recognized as a promising strategy for cancer therapy. Herein, we report a …
Number of citations: 10 pubs.acs.org
M Wheatley, MT Findlay, R López-Rodríguez… - Chem Catalysis, 2021 - cell.com
The C–H alkylation of arenes with N-based directing groups typically requires high temperatures and/or harsh reaction conditions, which has traditionally reduced its functional group …
Number of citations: 9 www.cell.com
S Kim, H Suh, BY Park - Asian Journal of Organic Chemistry - Wiley Online Library
This mini‐review provides an overview of photo‐induced multiphasic reactions in flow process that have been developed over the past decade. Recently, there has been a notable …
Number of citations: 0 onlinelibrary.wiley.com

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